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Compound of Interest

Compound Name:

1-(3-

Chlorophenyl)cyclopentanecarboni

trile

CAS No.: 143328-16-9

Cat. No.: B130142 Get Quote

Chemical Identity & Core Properties
Compound Name: 1-(3-Chlorophenyl)cyclopentanecarbonitrile CAS Registry Number:

143328-16-9 Molecular Formula: C

H

ClN Molecular Weight: 205.68 g/mol [1][2]

Physical Characteristics[1][2][3][4][5][6][7][8][9][10]
Appearance: Viscous, colorless to pale yellow liquid (at ambient temperature).[2]

Boiling Point: ~145–150 °C at 10 mmHg (Predicted based on o-chloro isomer data).[1][2]

Solubility: Highly soluble in organic solvents (DCM, EtOAc, THF, Toluene); insoluble in water.

[2]

Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly

for identifying solvent residuals and side-products (e.g., mono-alkylated impurities).[1][2]
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Primary Route: Double alkylation of 3-chlorophenylacetonitrile with 1,4-dibromobutane (or 1-

bromo-4-chlorobutane) under phase-transfer catalysis (PTC) or using a strong base (NaH).[1]

[2]

Reaction Pathway Diagram
The following diagram illustrates the cyclization logic and potential failure points (mono-

alkylation).

3-Chlorophenylacetonitrile
(C8H6ClN)

Intermediate:
Mono-alkylated species

 Alkylation 1
(Kinetic Control)

1,4-Dibromobutane
+ NaH (or NaOH/TEBA)

Excess Reagent
1-(3-Chlorophenyl)

cyclopentanecarbonitrile

 Cyclization
(Intramolecular)

Click to download full resolution via product page

Figure 1: Cyclization pathway via double nucleophilic substitution at the benzylic carbon.[1][2]

Spectroscopic Characterization
The following data sets represent the standard spectroscopic signature for high-purity (>98%)

material.

A. Infrared Spectroscopy (FT-IR)
The nitrile stretch is the diagnostic beacon for this molecule.[2]
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Frequency (cm

)
Vibration Mode Structural Assignment

2235 ± 5 (C≡N)
Nitrile stretch (Sharp,

distinctive)

3060–3080 (C-H) Aromatic C-H stretch

2960, 2870 (C-H)
Cyclopentyl aliphatic C-H

(asymmetric/symmetric)

1590, 1570 (C=C)
Aromatic ring skeletal

vibrations

1080–1095 (Ar-Cl)

Aryl chloride stretch

(Characteristic of 3-Cl

substitution)

780, 690 (C-H)
meta-Disubstituted benzene

out-of-plane bending

Interpretation Note: The absence of a broad peak at 3200–3400 cm

confirms the absence of water or unreacted acetamide byproducts.[2] A peak at ~1700 cm

would indicate hydrolysis to the amide or ketone impurity.[2]

B. Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl

, 400 MHz[2][3]

The symmetry of the cyclopentane ring is perturbed by the chiral center created if the ring

conformation is locked, but at room temperature, it typically presents as a simplified multiplet

system due to rapid ring flipping.[2]
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Shift (

ppm)
Multiplicity Integration Assignment

7.42 Singlet (broad) 1H
Ar-H (C2, between Cl

and quaternary C)

7.30 – 7.25 Multiplet 3H

Ar-H (C4, C5, C6

remaining aromatic

protons)

2.48 – 2.42 Multiplet 2H
Cyclopentyl C2/C5 (H

- cis to Ar)

2.10 – 1.95 Multiplet 4H
Cyclopentyl C2/C5 (H

) + C3/C4

1.90 – 1.80 Multiplet 2H
Cyclopentyl C3/C4

remaining

Diagnostic Logic:

The "3-Chloro" Pattern: Unlike the para isomer (symmetric AA'BB' doublet pair) or ortho

isomer (complex multiplet shifted downfield), the meta isomer shows a distinct isolated

singlet-like peak around 7.42 ppm corresponding to the proton isolated between the Cl and

the alkyl group.

Ring Protons: The protons adjacent to the nitrile/aryl group (C2/C5) are deshielded (~2.45

ppm) compared to the distal protons.

C. Carbon-13 NMR ( C NMR)
Solvent: CDCl

, 100 MHz
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Shift (

ppm)
Type Assignment

124.2 Quaternary C≡N (Nitrile)

144.5 Quaternary Ar-C1 (Ipso to cyclopentyl)

134.8 Quaternary Ar-C3 (C-Cl)

130.1, 128.2, 126.5, 124.0 CH Aromatic CH carbons

53.5 Quaternary
Cyclopentyl C1 (Quaternary

center)

39.8 CH Cyclopentyl C2/C5 (Adjacent

to quaternary)

24.1 CH Cyclopentyl C3/C4 (Distal)

D. Mass Spectrometry (GC-MS / ESI)
Method: Electron Impact (EI), 70 eV.[2]

Molecular Ion (M

):

205 (100%) and 207 (32%).[2]

Observation: The characteristic 3:1 intensity ratio confirms the presence of one Chlorine

atom.[2]

Base Peak: Often

178 or 140 depending on ionization energy.[2]

Key Fragmentation:

(Loss of nitrile group).[2]

Ring fragmentation.
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(Chlorobenzyl cation equivalent).[2]

Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, look for these specific spectral red flags:

Impurity Detection Method Spectral Marker

3-Chlorophenylacetonitrile

(Starting Material) H NMR

Singlet at

3.7 ppm (benzylic CH

).[1][2]

1-(3-

Chlorophenyl)cyclopentanecar

boxamide (Hydrolysis)

IR

Strong double peaks at 3100–

3400 cm

(NH

) and 1680 cm

(C=O).[1][2]

Toluene/Solvent H NMR

Singlet at

2.36 ppm.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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